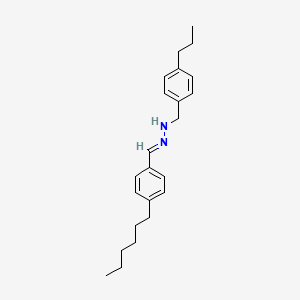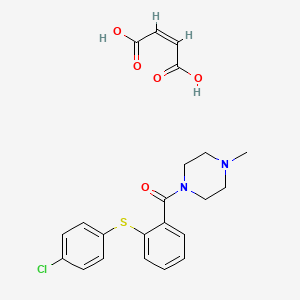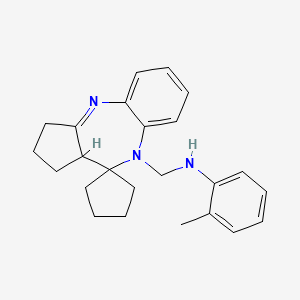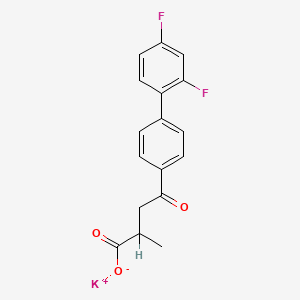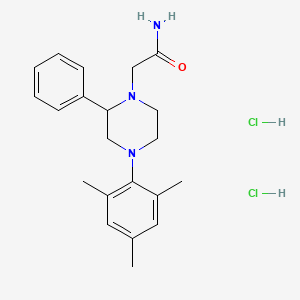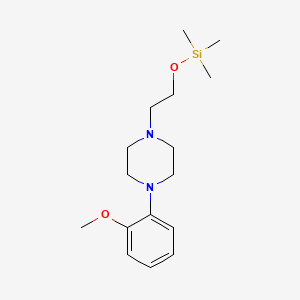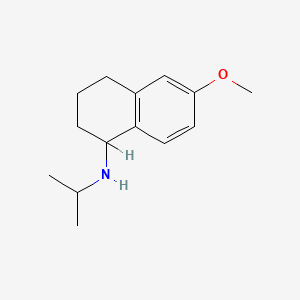
1,2,3,4-Tetrahydro-6-methoxy-N-(1-methylethyl)-1-naphthalenamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetrahydro-6-methoxy-N-(1-methylethyl)-1-naphthalenamine is a synthetic organic compound It belongs to the class of naphthalenamines, which are derivatives of naphthalene with an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-6-methoxy-N-(1-methylethyl)-1-naphthalenamine typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene derivatives.
Methoxylation: Introduction of a methoxy group at the 6th position.
Amination: Introduction of the amine group at the 1st position.
Reduction: Reduction of the naphthalene ring to a tetrahydro form.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using similar steps but optimized for yield and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydro-6-methoxy-N-(1-methylethyl)-1-naphthalenamine can undergo various chemical reactions, including:
Oxidation: Can be oxidized to form quinones or other oxidized derivatives.
Reduction: Further reduction can lead to fully saturated derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the amine group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydro-6-methoxy-N-(1-methylethyl)-1-naphthalenamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydro-6-methoxy-1-naphthalenamine: Lacks the N-(1-methylethyl) group.
1,2,3,4-Tetrahydro-1-naphthalenamine: Lacks both the methoxy and N-(1-methylethyl) groups.
6-Methoxy-1-naphthalenamine: Not reduced to the tetrahydro form.
Uniqueness
1,2,3,4-Tetrahydro-6-methoxy-N-(1-methylethyl)-1-naphthalenamine is unique due to the combination of its tetrahydro structure, methoxy group, and N-(1-methylethyl) substitution. This unique structure may confer specific chemical and biological properties that are not present in similar compounds.
Properties
CAS No. |
52373-10-1 |
|---|---|
Molecular Formula |
C14H21NO |
Molecular Weight |
219.32 g/mol |
IUPAC Name |
6-methoxy-N-propan-2-yl-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C14H21NO/c1-10(2)15-14-6-4-5-11-9-12(16-3)7-8-13(11)14/h7-10,14-15H,4-6H2,1-3H3 |
InChI Key |
ATYUFSPQFXDVJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1CCCC2=C1C=CC(=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


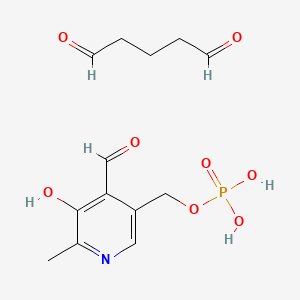
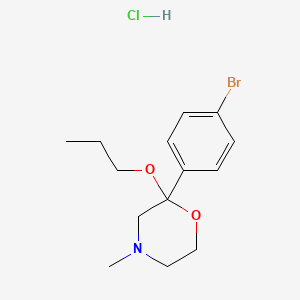
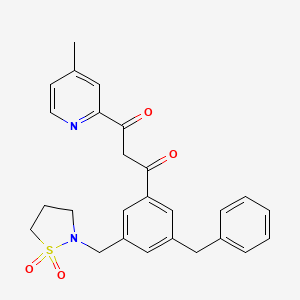
![5-bromo-1-[(4R,6S)-6-(fluoromethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione](/img/structure/B12721273.png)
